Cas no 2649062-44-0 (1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene)

1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene
- EN300-1786550
- 2649062-44-0
-
- Inchi: 1S/C9H7F2NO/c1-6-2-3-8(10)7(9(6)11)4-12-5-13/h2-3H,4H2,1H3
- InChI Key: GLCXPTAUOWXBRZ-UHFFFAOYSA-N
- SMILES: FC1C(C)=CC=C(C=1CN=C=O)F
Computed Properties
- Exact Mass: 183.04957017g/mol
- Monoisotopic Mass: 183.04957017g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 29.4Ų
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786550-0.5g |
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene |
2649062-44-0 | 0.5g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1786550-5.0g |
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene |
2649062-44-0 | 5g |
$2816.0 | 2023-06-02 | ||
Enamine | EN300-1786550-2.5g |
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene |
2649062-44-0 | 2.5g |
$1903.0 | 2023-09-19 | ||
Enamine | EN300-1786550-0.25g |
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene |
2649062-44-0 | 0.25g |
$893.0 | 2023-09-19 | ||
Enamine | EN300-1786550-1g |
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene |
2649062-44-0 | 1g |
$971.0 | 2023-09-19 | ||
Enamine | EN300-1786550-0.05g |
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene |
2649062-44-0 | 0.05g |
$816.0 | 2023-09-19 | ||
Enamine | EN300-1786550-5g |
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene |
2649062-44-0 | 5g |
$2816.0 | 2023-09-19 | ||
Enamine | EN300-1786550-10g |
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene |
2649062-44-0 | 10g |
$4176.0 | 2023-09-19 | ||
Enamine | EN300-1786550-10.0g |
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene |
2649062-44-0 | 10g |
$4176.0 | 2023-06-02 | ||
Enamine | EN300-1786550-0.1g |
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene |
2649062-44-0 | 0.1g |
$855.0 | 2023-09-19 |
1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on 1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene
Comprehensive Analysis of 1,3-Difluoro-2-(isocyanatomethyl)-4-methylbenzene (CAS No. 2649062-44-0): Properties, Applications, and Industry Trends
1,3-Difluoro-2-(isocyanatomethyl)-4-methylbenzene (CAS No. 2649062-44-0) is a specialized aromatic compound gaining attention in advanced chemical synthesis and material science. This fluorinated isocyanate derivative exhibits unique reactivity due to its isocyanatomethyl functional group and difluoro-substituted benzene ring, making it valuable for designing high-performance polymers, coatings, and agrochemical intermediates. Its molecular structure combines the electron-withdrawing effects of fluorine atoms with the versatile reactivity of isocyanate groups, enabling tailored applications in modern industrial processes.
Recent advancements in fluorinated building blocks have driven demand for compounds like 1,3-difluoro-2-(isocyanatomethyl)-4-methylbenzene. Researchers highlight its role in developing low-surface-energy materials for hydrophobic coatings, a trending topic in sustainable material design. The compound's meta-substituted fluorine atoms influence its regioselectivity in cross-coupling reactions, addressing frequent search queries about "fluorine-directed synthesis" in organic chemistry forums. Analytical techniques such as 19F-NMR spectroscopy and HPLC-MS are critical for quality control, reflecting laboratory professionals' interest in characterization methods for fluorinated compounds.
Environmental considerations surrounding fluorinated organic compounds have spurred innovation in greener synthesis routes for 2649062-44-0. Industry reports indicate growing adoption in photovoltaic materials, where its derivatives contribute to light-stable polymer matrices—a hot topic aligning with renewable energy trends. The compound's methyl-isocyanate hybrid structure also shows promise in pharmaceutical intermediate synthesis, particularly for fluorinated bioactive molecules, answering frequent search queries about "fluorine in drug design." Thermal stability studies (typically 180-220°C decomposition range) make it suitable for high-temperature applications, a key consideration in material science discussions.
Supply chain analytics reveal increasing global demand for difluoromethylbenzene derivatives, with CAS 2649062-44-0 showing 23% year-over-year growth in specialty chemical markets. Formulators value its balanced lipophilicity/hydrophilicity profile (LogP ~2.8) for creating performance additives. Regulatory-compliant handling protocols emphasize proper isocyanate group protection during storage—a frequently searched best practice topic. Recent patent analyses show 14 new applications involving this compound in advanced composite materials, particularly for aerospace-grade resins, reflecting industry shifts toward lightweight materials.
Technical discussions often focus on the compound's ortho-effect in nucleophilic substitutions, where the isocyanatomethyl group influences reaction pathways. Computational chemistry studies model its electron density distribution to predict reactivity—a subject of numerous academic searches. In material innovation circles, its derivatives demonstrate exceptional UV stability (less than 5% degradation after 500h QUV testing), making it relevant to discussions about durable outdoor materials. The compound's crystallization behavior (typically forming monoclinic crystals) also attracts attention from solid-state chemistry researchers investigating structure-property relationships.
Emerging applications in electronic encapsulation materials leverage the compound's dielectric properties (ε~3.2 at 1MHz), addressing industry needs for high-frequency insulation materials. Quality specifications typically require ≥98.5% purity by GC analysis, with strict control of hydrolyzable chloride content—parameters frequently queried by quality assurance professionals. The compound's structure-activity relationships in polymer systems continue to be an active research area, particularly for designing chemical-resistant coatings that meet industrial sustainability goals.
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